Ammonium trifluoromethanesulfonate
Overview
Description
Ammonium trifluoromethanesulfonate is a white crystalline solid that is highly soluble in water. It is known for its thermal stability and is widely used in various fields such as catalysis, batteries, and organic synthesis . The compound has the molecular formula CF₃SO₃NH₄ and a molecular weight of 167.11 g/mol .
Mechanism of Action
Target of Action
Ammonium trifluoromethanesulfonate, also known as ammonium triflate, is primarily used as a dopant in the preparation of flexible polymer electrolyte films . It also serves as a cathode additive in proton exchange membrane (PEM) fuel cells . The primary targets of this compound are therefore the polymer electrolyte films and the platinum catalyst in PEM fuel cells.
Mode of Action
In the context of polymer electrolyte films, this compound acts as a dopant, enhancing the properties of the film . As a cathode additive in PEM fuel cells, it increases the local oxygen concentration near the platinum catalyst, thereby enhancing the performance of the fuel cell .
Biochemical Pathways
Its role in enhancing the performance of pem fuel cells suggests that it may influence the electrochemical reactions occurring at the cathode of the fuel cell .
Result of Action
The primary result of the action of this compound is the enhancement of the performance of the systems in which it is used. In the case of polymer electrolyte films, it improves the properties of the film . In PEM fuel cells, it enhances the performance of the cell by increasing the local oxygen concentration near the platinum catalyst .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. It is a highly stable compound with good solubility in water and many organic solvents . It can decompose to produce toxic gases at high temperatures . Therefore, it should be handled and stored under appropriate conditions to ensure its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Ammonium trifluoromethanesulfonate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used as a dopant in the preparation of polymer electrolyte films, which are essential in proton exchange membrane (PEM) fuel cells . The compound enhances the local oxygen concentration near the platinum catalyst, thereby improving the performance of the fuel cells . Additionally, this compound is effective as a semiconductor and is useful in the synthesis of symmetrical pincer ligands from the group of m-terphenyl compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of perovskite solar cells, this compound is used to control the crystal phase of the Sn2+ precursor-based crystal, leading to better device stability . This indicates that the compound can modulate cellular processes at the molecular level, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The triflate group in this compound is an excellent leaving group used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . The anion owes its stability to resonance stabilization, which causes the negative charge to be spread symmetrically over the three oxygen atoms . This stabilization is further enhanced by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is thermally very stable, with a melting point of 224-226°C . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, in in vitro studies, the compound’s stability ensures consistent performance in various applications, such as in the preparation of polymer electrolyte films . In in vivo studies, the long-term effects on cellular function need to be further investigated to understand its full impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. For example, other ammonium compounds, such as ammonium chloride, have been shown to influence bronchial secretions and respiratory function in animal models . Therefore, similar studies on this compound are necessary to determine its safe and effective dosage range.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, in methanotrophs, ammonium sources can upregulate hydroxylamine dehydrogenase and overall central metabolic activity . This suggests that this compound may influence similar metabolic pathways, affecting the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s stability and solubility properties facilitate its distribution in various cellular compartments . Understanding the transport mechanisms can provide insights into its localization and accumulation within cells, which is crucial for its effective application in biochemical processes.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ammonium transporters in Dictyostelium discoideum are localized on the plasma membrane and membranes of subcellular organelles, such as endolysosomes and phagosomes . This localization is essential for the compound’s role in cellular processes and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with ammonia. The reaction typically takes place in an aqueous medium, and the product is obtained by crystallization. The reaction can be represented as follows:
CF3SO3H+NH3→CF3SO3NH4
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and pH to facilitate the crystallization of the compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate anion (CF₃SO₃⁻) is a good leaving group, making the compound useful in nucleophilic substitution reactions.
Electrolyte Additive: It is used as an electrolyte additive in batteries to enhance ionic conductivity and widen the electrochemical stability window.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrolyte Additive: In battery applications, this compound is used in combination with other electrolytes to improve performance.
Major Products Formed:
Nucleophilic Substitution: The major products are typically the substituted compounds where the triflate group is replaced by the nucleophile.
Electrolyte Additive: The major products are enhanced electrolyte solutions with improved ionic conductivity.
Scientific Research Applications
Ammonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in various organic synthesis reactions.
Biology: It is used in the preparation of polymer electrolyte films for biological sensors.
Medicine: It is explored for use in drug delivery systems due to its stability and solubility.
Industry: It is used in the production of batteries, particularly as an electrolyte additive to enhance performance
Comparison with Similar Compounds
- Sodium Trifluoromethanesulfonate (CF₃SO₃Na)
- Potassium Trifluoromethanesulfonate (CF₃SO₃K)
- Lithium Trifluoromethanesulfonate (CF₃SO₃Li)
Comparison: Ammonium trifluoromethanesulfonate is unique due to its high solubility in water and its thermal stability. Compared to its sodium, potassium, and lithium counterparts, it is more suitable for applications requiring high solubility and stability. Additionally, the ammonium ion (NH₄⁺) can participate in hydrogen bonding, which can be advantageous in certain chemical and biological applications .
Properties
IUPAC Name |
azanium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWDUGHMODRTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578805 | |
Record name | Ammonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38542-94-8 | |
Record name | Ammonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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